molecular formula C22H29FO5 B15144148 Betamethasone-d5-1

Betamethasone-d5-1

Cat. No.: B15144148
M. Wt: 397.5 g/mol
InChI Key: UREBDLICKHMUKA-RXBGCOSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Betamethasone-d5-1 involves the incorporation of deuterium atoms into the betamethasone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the betamethasone molecule are replaced with deuterium atoms under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification to ensure the high purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Betamethasone-d5-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Betamethasone-d5-1 finds extensive use in scientific research due to its stable isotopic labeling. Some of its applications include:

Mechanism of Action

Betamethasone-d5-1 exerts its effects by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate gene expression. This leads to the suppression of pro-inflammatory genes and the promotion of anti-inflammatory genes. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of betamethasone is crucial .

Properties

Molecular Formula

C22H29FO5

Molecular Weight

397.5 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-4,6,11,12,12-pentadeuterio-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D,9D,10D2,17D/t4?,12-,15-,16-,17-,19-,20-,21-,22-

InChI Key

UREBDLICKHMUKA-RXBGCOSMSA-N

Isomeric SMILES

[2H]C1C[C@H]2[C@@H]3C[C@@H]([C@@]([C@]3(C([C@]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)([2H])O)([2H])[2H])C)(C(=O)CO)O)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C

Origin of Product

United States

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